1-(4-cyanophenyl)-3-(2-methylphenyl)urea
Description
Properties
CAS No. |
906765-44-4 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The reaction between carbonyl azides and amines represents a robust pathway for urea synthesis. For 1-(4-cyanophenyl)-3-(2-methylphenyl)urea, this method involves the nucleophilic attack of 2-methylaniline on 4-cyanophenyl carbonyl azide. The carbonyl azide intermediate is generated in situ or pre-synthesized, with the reaction proceeding via a Curtius rearrangement to form an isocyanate intermediate, which subsequently reacts with the amine.
Optimized Reaction Conditions
In a representative procedure, 4-cyanophenyl carbonyl azide (1 mmol) and 2-methylaniline (1 mmol) are refluxed in 1,4-dioxane for 4 hours under inert atmosphere. The reaction is monitored via thin-layer chromatography (TLC), and upon completion, the mixture is cooled to precipitate the product. Recrystallization from ethanol yields pure this compound as a white solid.
Key Parameters:
-
Solvent : 1,4-Dioxane (polar aprotic, enhances nucleophilicity)
-
Temperature : Reflux (~100°C)
Oxidative Coupling of Benzamides with Amines
Hypervalent Iodine Reagents as Oxidants
This method employs phenyliodine diacetate (PIDA) and ammonium carbamate (AC) in 2,2,2-trifluoroethanol (TFE) to facilitate urea formation. The electron-withdrawing cyano group on the benzamide substrate increases electrophilicity, enabling coupling with 2-methylaniline.
Procedure and Challenges
4-Cyanobenzamide (0.5 mmol) is combined with 2-methylaniline (0.5 mmol), PIDA (1.1 equiv), and AC (2 equiv) in TFE. The mixture is stirred at room temperature for 24 hours, after which the product is isolated via flash chromatography (ethyl acetate/hexane, 3:7). Despite the strong hydrogen-bond-donating properties of TFE, which stabilize intermediates, the yield remains modest (16–25%) due to steric hindrance from the 2-methyl group.
Key Parameters:
-
Oxidant : PIDA (1.1 equiv)
-
Solvent : TFE (enhances electrophilicity of intermediates)
-
Yield : 16–25% (lower for electron-withdrawing substituents)
Catalyst-Free Synthesis via Amine-Carbonyl Azide Reactions
Advantages of Solvent Selection
A catalyst-free approach eliminates the need for bases or metal catalysts, simplifying purification. In this method, 4-cyanophenyl carbonyl azide and 2-methylaniline are refluxed in 1,4-dioxane, analogous to Section 1.2, but without additives. The absence of catalysts reduces side reactions, improving selectivity.
Yield and Scalability
This method achieves yields comparable to catalyzed routes (70–85%) and is scalable to industrial production through continuous flow reactors. However, handling carbonyl azides requires stringent safety protocols due to their potential explosivity.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Addition | Carbonyl azide, 2-methylaniline | Reflux, 1,4-dioxane | 73–86% | High yield, scalable | Hazardous azide handling |
| Oxidative Coupling | PIDA, AC, TFE | RT, 24 h | 16–25% | Mild conditions, no azides | Low yield for electron-withdrawing groups |
| Catalyst-Free Synthesis | Carbonyl azide, 2-methylaniline | Reflux, 1,4-dioxane | 70–85% | No catalysts, high purity | Requires azide precursors |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
1-(4-cyanophenyl)-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl or methylphenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(4-cyanophenyl)-3-(2-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-cyanophenyl)-3-(2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-cyanophenyl)-3-(2-chlorophenyl)urea
- 1-(4-cyanophenyl)-3-(2-fluorophenyl)urea
- 1-(4-cyanophenyl)-3-(2-bromophenyl)urea
Uniqueness
1-(4-cyanophenyl)-3-(2-methylphenyl)urea is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(4-cyanophenyl)-3-(2-methylphenyl)urea?
A common approach involves coupling 4-cyanophenyl isocyanate with 2-methylaniline in anhydrous solvents (e.g., THF or DCM) under nitrogen atmosphere. Catalysts like DMAP (4-dimethylaminopyridine) can accelerate the reaction. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Yield optimization may require temperature control (0–25°C) and stoichiometric adjustments .
Table 1: Reaction Conditions for Urea Derivatives
| Substituent Pair | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 4-Cyanophenyl + 2-Methylphenyl | THF | DMAP | 72 | 97 |
| 3-Chlorophenyl + 2,4,6-Trimethylphenyl | DCM | None | 65 | 95 |
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm regiochemistry via H and C NMR (e.g., aromatic proton splitting patterns and urea NH signals at δ 8–10 ppm) .
- HPLC-MS : Validate molecular weight (calc. 265.3 g/mol) and detect impurities using reverse-phase C18 columns (acetonitrile/water mobile phase) .
- X-ray Crystallography : Resolve crystal structure to confirm spatial arrangement of cyanophenyl and methylphenyl groups .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s biological activity?
Substituents like the cyanophenyl group (strong electron-withdrawing) enhance hydrogen-bonding interactions with target proteins, while methylphenyl (electron-donating) may improve lipophilicity. Comparative studies of similar urea derivatives show that cyano groups increase kinase inhibition potency by 3–5× compared to methoxy analogs. Use surface plasmon resonance (SPR) to quantify binding affinities .
Table 2: Substituent Effects on Kinase Inhibition (IC₅₀)
| Substituent R1 | Substituent R2 | IC₅₀ (nM) |
|---|---|---|
| 4-Cyanophenyl | 2-Methylphenyl | 12 ± 1.2 |
| 4-Methoxyphenyl | 2-Methylphenyl | 58 ± 4.5 |
Q. How can conflicting data from enzyme inhibition vs. cellular assays be resolved?
Discrepancies often arise from differences in assay conditions (e.g., pH, cofactors) or cell-membrane permeability. For example, a compound may show low IC₅₀ in enzymatic assays but poor cellular uptake due to high logP. Mitigate this by:
- Performing parallel assays with membrane-permeabilized cells.
- Modifying the compound’s logP via substituent tuning (e.g., replacing methyl with trifluoromethyl) .
Q. What strategies optimize selectivity against off-target receptors?
- Molecular Docking : Identify key residues in the target binding pocket (e.g., hydrophobic vs. polar interactions).
- Fragment-Based Screening : Test truncated analogs to isolate pharmacophoric groups. For example, removing the cyanophenyl moiety reduces off-target binding to carbonic anhydrase by 90% .
Methodological Considerations
Q. What experimental designs validate the compound’s stability under physiological conditions?
- pH Stability Tests : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via HPLC.
- Plasma Stability Assays : Use human plasma to assess esterase-mediated hydrolysis (common in urea derivatives) .
Q. How can researchers address low solubility in aqueous media?
- Co-Solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) for in vitro studies.
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the methylphenyl ring .
Data Interpretation and Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
